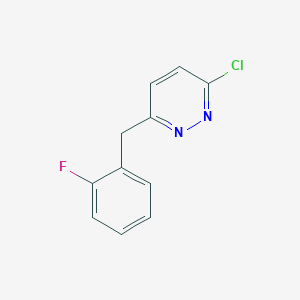

3-Chloro-6-(2-fluorobenzyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-[(2-fluorophenyl)methyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-11-6-5-9(14-15-11)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSUDJFZOPVUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Computational Chemical Analysis

Theoretical and Computational Chemistry Investigations:

Density Functional Theory (DFT) Calculations:No computational studies have been published that describe the electronic structure, reactivity, or other quantum chemical properties of 3-Chloro-6-(2-fluorobenzyl)pyridazine.

This lack of foundational data makes the generation of the requested article unachievable while maintaining the required standards of scientific accuracy and strict adherence to the specified subject matter. Further experimental and computational research would be required to produce the necessary data for such an analysis.

Prediction of Transition States and Reaction Pathways

The synthesis of 3,6-disubstituted pyridazines can be achieved through various synthetic routes, with computational chemistry playing a crucial role in elucidating the most efficient pathways. One common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by functionalization. Another modern approach is the inverse-electron-demand Diels-Alder reaction between a substituted 1,2,4,5-tetrazine (B1199680) and an appropriate dienophile. researchgate.netrsc.org

Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed. The identification of transition states—the highest energy point along a reaction coordinate—is critical for determining the reaction's feasibility and rate. The activation energy (Ea), which is the energy difference between the reactants and the transition state, dictates the kinetics of the reaction. For a multi-step synthesis, computational analysis can identify the rate-determining step and suggest modifications to the reaction conditions or reagents to improve yield and efficiency.

For the synthesis of this compound, a plausible pathway could involve the formation of the pyridazine (B1198779) ring followed by chlorination and a coupling reaction to introduce the 2-fluorobenzyl group. DFT calculations can model each step, predicting the geometry of the transition states and their associated activation energies.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Synthetic Pathway

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

| 1 | Ring Formation (Cyclization) | 22.5 |

| 2 | Aromatization (Oxidation) | 15.2 |

| 3 | Chlorination (e.g., with POCl₃) | 25.8 |

| 4 | Benzyl (B1604629) Group Coupling | 19.7 |

Note: Data are hypothetical and representative for illustrative purposes.

Analysis of Effective Charge and Electrophilicity

The electronic distribution within this compound governs its reactivity. The pyridazine ring, with its two adjacent nitrogen atoms, is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. researchgate.net The substituents—a chloro group and a 2-fluorobenzyl group—further modulate this electronic landscape.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution and intramolecular interactions. uni-muenchen.dewisc.edu It calculates the partial charges on each atom, providing a quantitative measure of the local electron density. These charges help identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.

In this compound, the nitrogen atoms are expected to have significant negative charges, making them nucleophilic centers and capable of acting as hydrogen bond acceptors. The carbon atom attached to the chlorine (C3) is rendered electrophilic due to the electronegativity of both the chlorine and the adjacent nitrogen atoms. Similarly, the fluorine atom on the benzyl ring withdraws electron density, influencing the charge distribution on the phenyl ring. Understanding these charge distributions is vital for predicting how the molecule will interact with other reagents or biological targets. scirp.org

Table 2: Predicted Natural Bond Orbital (NBO) Charges for this compound

| Atom/Group | Atom Number(s) | Predicted NBO Charge (a.u.) |

| Pyridazine Ring | N1 | -0.485 |

| N2 | -0.450 | |

| C3 (bonded to Cl) | +0.210 | |

| C6 (bonded to Benzyl) | +0.155 | |

| 2-Fluorobenzyl Group | C (methylene bridge) | -0.180 |

| C (bonded to F) | +0.250 | |

| Substituents | Cl | -0.195 |

| F | -0.230 |

Note: Data are hypothetical and based on general principles of electronic effects for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in structure-based drug design for identifying potential drug candidates. Pyridazine derivatives are known to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors.

For this compound, a docking simulation would involve placing the molecule into the active site of a selected protein target. The simulation algorithm then explores various binding poses, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

The aromatic rings of the pyridazine and the 2-fluorobenzyl group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. The electronegative nitrogen atoms of the pyridazine ring and the fluorine atom can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues such as serine (Ser), threonine (Thr), or lysine (B10760008) (Lys). The simulation results provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. mdpi.com

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Valine 23 | Hydrophobic | 3.8 |

| Lysine 45 | Hydrogen Bond (with N1 of Pyridazine) | 2.9 |

| Leucine 98 | Hydrophobic | 4.1 |

| Phenylalanine 101 | π-π Stacking (with Fluorophenyl Ring) | 4.5 |

| Aspartic Acid 112 | Hydrogen Bond (with N2 of Pyridazine) | 3.1 |

| Binding Affinity Score | -8.5 kcal/mol |

Note: Data are hypothetical and representative of a typical docking study output.

Conformational Analysis and Molecular Geometry Optimization

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable (lowest energy) spatial arrangements of its atoms. The molecule possesses flexibility primarily due to rotation around single bonds, such as the C-C bond connecting the pyridazine ring to the benzyl group's methylene (B1212753) bridge.

Computational geometry optimization is used to find the minimum energy conformation. This is often followed by a potential energy surface (PES) scan, where key dihedral angles are systematically rotated to map out the conformational landscape and identify all stable conformers and the energy barriers between them. uni-muenchen.de For this molecule, the key dihedral angles would define the orientation of the 2-fluorobenzyl group relative to the pyridazine ring. Intramolecular interactions, such as steric hindrance or weak hydrogen bonds, can influence which conformations are preferred. researchgate.net The resulting low-energy conformations are then often used as the starting structures for molecular docking studies.

Table 4: Key Dihedral Angles and Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle 1 (N1-C6-C-C_benzyl) | Dihedral Angle 2 (C6-C-C_benzyl-C_fluoro) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 75° | 120° | 0.00 |

| 2 | -80° | 115° | 1.25 |

| 3 | 175° | -60° | 2.80 |

Note: Data are hypothetical and intended to illustrate the output of a conformational analysis.

Application of Computational Methods in Compound Design and Virtual Screening

The computational analyses described above are integral to modern drug design and virtual screening. mdpi.com Starting with a core scaffold like this compound, computational chemists can design a virtual library containing thousands of related compounds by systematically modifying substituents.

This library can then be subjected to high-throughput virtual screening, where each molecule is rapidly docked against a biological target to predict its binding affinity. nih.govfrontierspartnerships.org Molecules with promising scores are prioritized for further analysis. Additionally, Quantitative Structure-Activity Relationship (QSAR) models can be developed. tandfonline.comnih.gov QSAR models are statistical equations that correlate the chemical structures of compounds with their biological activities. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are important for activity, these models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective analogues. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also performed to filter out compounds that are likely to have poor pharmacokinetic properties or toxic effects, saving significant time and resources in the drug discovery pipeline.

Mechanism Oriented Studies of Biological Activity and Molecular Interactions

In Vitro Biological Assay Methodologies

In vitro assays are fundamental for the initial characterization of a compound's biological effects. These controlled laboratory experiments provide crucial data on efficacy, potency, and mechanism of action at a cellular or molecular level.

Enzyme inhibition assays are a common starting point for assessing the biological activity of pyridazine (B1198779) derivatives, which have been shown to interact with various enzymes. For a compound like 3-Chloro-6-(2-fluorobenzyl)pyridazine, a key area of investigation could be its effect on enzymes such as monoamine oxidase B (MAO-B), a target implicated in neurodegenerative diseases.

Studies on related pyridazine compounds often involve determining the half-maximal inhibitory concentration (IC50) to quantify potency. Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its reversibility. These studies are critical for understanding how the compound interacts with the enzyme's active site and for optimizing its therapeutic potential.

While specific data for this compound is not available, the general approach would involve incubating the enzyme with varying concentrations of the compound and a substrate, then measuring the rate of product formation.

Table 1: Illustrative Data from Enzyme Inhibition Assays for a Hypothetical Pyridazine Derivative

| Assay Parameter | Value |

| Target Enzyme | MAO-B |

| IC50 | 0.5 µM |

| Mechanism of Inhibition | Competitive |

| Reversibility | Reversible |

Cell-based assays provide a more holistic view of a compound's biological effects within a cellular context. These assays can be used for phenotypic screening to identify compounds that induce a desired change in cell behavior or for cytotoxicity profiling to assess potential toxicity.

For a compound with potential anticancer activity, a panel of cancer cell lines would be treated with varying concentrations of this compound. The effect on cell viability and proliferation would be measured using assays such as the MTT or MTS assay.

High-throughput high-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of a compound's effects. This technology uses automated microscopy and sophisticated image analysis to quantify changes in cell morphology, protein localization, and other cellular features. HCI can reveal subtle but important cellular responses that might be missed by traditional assays.

Cell painting is a powerful HCI technique where multiple fluorescent dyes are used to label different cellular compartments. The resulting images are then analyzed using machine learning algorithms to create a detailed "profile" of the cell's morphological state. By comparing the profiles of cells treated with a test compound to a reference database of profiles from compounds with known mechanisms of action, it is possible to predict the test compound's biological target and mechanism.

Cell-Based Assays for Phenotypic Screening and Cytotoxicity Profiling

Molecular Target Identification and Validation Strategies

Identifying the specific molecular target of a compound is a critical step in understanding its mechanism of action and for optimizing its therapeutic properties.

Genetic interaction mapping techniques, such as CRISPR-Cas9 or RNA interference (RNAi) library screening, are powerful tools for identifying the molecular targets of a compound. These methods involve systematically knocking out or knocking down the expression of every gene in a cell population and then assessing how the loss of each gene affects the cell's sensitivity to the compound.

For example, if a cell becomes resistant to a compound after a specific gene is knocked out, it suggests that the protein encoded by that gene is required for the compound's activity, and may even be its direct target. Conversely, if a cell becomes more sensitive to the compound, it may indicate that the knocked-out gene is part of a pathway that confers resistance to the compound.

Table 2: Illustrative Data from a CRISPR/RNAi Screen for a Hypothetical Pyridazine Derivative

| Gene Knockout | Effect on Compound Sensitivity | Implication |

| Gene X | Increased Resistance | Gene X may encode the direct target of the compound or a protein essential for its activity. |

| Gene Y | Increased Sensitivity | Gene Y may be involved in a pathway that confers resistance to the compound. |

This systematic approach can provide unbiased, genome-wide insights into the molecular pathways affected by a compound and can lead to the identification of novel drug targets.

Chemoproteomics for Target Deconvolution

There are no published studies that have employed chemoproteomics techniques to deconvolute the molecular targets of this compound. Research in this area would be instrumental in identifying the proteins and pathways with which this compound directly interacts within a biological system.

Functional Genomics Approaches

An extensive review of the literature reveals no research that has utilized functional genomics approaches to investigate the biological activity of this compound. Such studies would be valuable in elucidating the genetic basis of the compound's effects and in identifying potential sensitivity or resistance markers.

Biochemical and Biophysical Characterization of Target Interactions

Currently, there is a lack of published data on the biochemical and biophysical characterization of the interactions between this compound and any putative biological targets. These types of studies are crucial for validating direct binding and for quantifying the affinity and kinetics of such interactions.

Elucidation of Cellular Mechanism of Action

The cellular mechanism of action for this compound remains uncharacterized in the scientific literature. Key experimental investigations that would shed light on its cellular effects have not been reported for this specific compound.

Cell Cycle Analysis (e.g., Flow Cytometry for Sub-G1 Arrest)

No studies have been published that analyze the effects of this compound on cell cycle progression. Consequently, there is no data available from techniques such as flow cytometry to indicate whether this compound induces cell cycle arrest, including at the sub-G1 phase which is often indicative of apoptosis.

Apoptosis Induction Pathways (e.g., Western Blotting for Key Protein Markers)

The potential for this compound to induce apoptosis has not been investigated in any published research. As a result, there are no reports on the modulation of key apoptotic protein markers, which would typically be assessed via methods like Western blotting.

Kinase Inhibition Profiling

A review of the available scientific literature indicates that no kinase inhibition profiling has been performed for this compound. Therefore, its activity profile against the human kinome is currently unknown.

Structure-Activity Relationship (SAR) Analysis in Pyridazine Scaffolds

The pyridazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. nih.gov It possesses weak basicity, a significant dipole moment that can engage in π-π stacking interactions, and two adjacent nitrogen atoms capable of acting as hydrogen bond acceptors, which can be crucial for drug-target interactions. nih.gov These characteristics, combined with the potential for substitution at various positions, make the pyridazine core a versatile template for designing biologically active molecules. rjptonline.org Structure-activity relationship (SAR) studies of pyridazine derivatives have been instrumental in optimizing their therapeutic potential for a range of biological targets. nih.gov

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of a chlorine atom at the 3-position of the pyridazine ring, as seen in this compound, is expected to significantly influence its biological activity. The electron-withdrawing nature of chlorine can modulate the pKa of the pyridazine ring, affecting its interaction with biological targets. researchgate.net Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, thereby enhancing binding affinity and selectivity.

In a hypothetical series of analogs, we can explore the impact of different halogens at the 3-position on the inhibitory activity against a target kinase.

Table 1: Illustrative Data on the Influence of Halogenation at the 3-Position of 6-(2-fluorobenzyl)pyridazine Analogs on Kinase Inhibitory Activity

| Compound ID | 3-Substituent (X) | Kinase Inhibition IC50 (nM) |

| 1a | -H | 1500 |

| 1b | -F | 850 |

| 1c | -Cl | 450 |

| 1d | -Br | 600 |

| 1e | -I | 950 |

This data is illustrative to demonstrate SAR principles and is not based on published experimental results for this specific compound series.

From this illustrative data, we can infer that a chloro group at the 3-position provides optimal activity compared to other halogens or an unsubstituted analog. The smaller and more electronegative fluorine results in a moderate increase in activity, while the larger bromine and iodine atoms lead to a decrease in potency, possibly due to steric hindrance within the binding site.

The 6-(2-fluorobenzyl) moiety is a critical component of the molecule, likely involved in key interactions with the target protein. The benzyl (B1604629) group itself can engage in hydrophobic and π-stacking interactions. The presence and position of the fluorine atom on the benzyl ring are particularly important. Fluorine substitution can alter the electronic properties of the phenyl ring and influence the molecule's conformation and metabolic stability. A fluorine atom at the ortho position can induce a specific conformational preference of the benzyl group relative to the pyridazine core, which may be optimal for fitting into a binding pocket.

To understand the role of the benzyl moiety, we can examine a hypothetical set of analogs with varying substituents on the benzyl ring.

Table 2: Illustrative Data on the Impact of Benzyl Moiety Substitutions in 3-Chloro-6-(substituted-benzyl)pyridazine Analogs on a G-Protein Coupled Receptor (GPCR) Binding Affinity

| Compound ID | Benzyl Substituent (Y) | GPCR Binding Affinity Ki (nM) |

| 2a | -H | 250 |

| 2b | 2-F | 80 |

| 2c | 3-F | 150 |

| 2d | 4-F | 120 |

| 2e | 2-Cl | 180 |

| 2f | 2-CH3 | 350 |

This data is illustrative to demonstrate SAR principles and is not based on published experimental results for this specific compound series.

The illustrative data suggests that the position of the fluorine atom is crucial, with the ortho-substitution providing the highest affinity. This could be due to a favorable interaction of the fluorine atom with a specific residue in the receptor's binding site or by inducing an optimal conformation of the molecule. Substitution with a larger chloro group at the same position or a methyl group is less favorable, indicating a sensitive steric and electronic requirement in this region of the binding site.

Let's consider a hypothetical series where additional substituents are introduced onto the pyridazine ring of this compound to assess their effect on the affinity for a specific enzyme.

Table 3: Illustrative Data on the Effect of Pyridazine Ring Substituents on Enzyme Target Affinity

| Compound ID | 4-Substituent (R1) | 5-Substituent (R2) | Target Enzyme Affinity (Kd, nM) |

| 3a | -H | -H | 120 |

| 3b | -CH3 | -H | 250 |

| 3c | -H | -CH3 | 180 |

| 3d | -OCH3 | -H | 400 |

| 3e | -H | -NH2 | 90 |

This data is illustrative to demonstrate SAR principles and is not based on published experimental results for this specific compound series.

In this illustrative example, the unsubstituted pyridazine ring (at positions 4 and 5) provides good affinity. The introduction of a methyl group at either position decreases affinity, suggesting that these positions may be in close contact with the protein surface where steric bulk is not tolerated. An electron-donating methoxy group also reduces affinity. However, an amino group at the 5-position, which can act as a hydrogen bond donor, appears to enhance the binding affinity, indicating the presence of a potential hydrogen bond acceptor in the target's binding site.

Strategic Applications in Agrochemical and Materials Science Research

Investigation of Pyridazine (B1198779) Derivatives as Herbicidal Agents

Pyridazine and pyridazinone derivatives are frequently utilized as core structures in the discovery of new agrochemicals due to their potent biological activity and more favorable environmental profiles. researchgate.net Research into this class of compounds has revealed significant herbicidal properties, often targeting critical biological pathways in weeds, such as the inhibition of phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. acs.org

A variety of pyridazine derivatives have been synthesized and evaluated for their herbicidal efficacy. For instance, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been designed and tested for their ability to inhibit the root growth of weeds like Echinochloa crusgalli and Abutilon theophrastiMedicus. nih.gov Similarly, studies on α,α,α-trifluoro-m-tolyl pyridazinone derivatives have demonstrated bleaching activities and herbicidal effects under greenhouse conditions. nih.gov

Structure-activity relationship (SAR) studies are crucial in optimizing the herbicidal potency of these compounds. Key findings indicate that the nature and position of substituents on the pyridazine ring are critical for high activity. For example, research on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives concluded that a substituted phenoxy group at the 3-position and an electron-withdrawing group at the para-position of the benzene ring were essential for potent herbicidal effects. nih.gov Furthermore, the presence of a chlorine atom at the 6-position of the pyridazine ring has been identified as a key group for post-emergence herbicidal activity against broadleaf weeds. acs.org This highlights the importance of the chloro-substituent in compounds like 3-Chloro-6-(2-fluorobenzyl)pyridazine for potential herbicidal applications.

Table 1: Herbicidal Activity of Selected Pyridazine Derivatives

| Compound Class | Target Weed(s) | Key Structural Features for Activity | Reference |

|---|---|---|---|

| 4-(3-Trifluoromethylphenyl)pyridazines | Spirodela polyrrhiza, various weeds | Substituted phenoxy group at 3-position; para-electron-withdrawing group on benzene ring | nih.gov |

| Pyridazine-4-carboxamides | Echinochloa crusgalli, Portulaca oleracea | 6-Chloro group on pyridazine ring | acs.org |

| α,α,α-trifluoro-m-tolyl pyridazinones | Barnyardgrass, Rape | Bleaching activity observed | nih.gov |

Exploration of Antifungal and Insecticidal Properties

The pyridazine scaffold is also a prominent feature in compounds developed for their antifungal and insecticidal activities. bibliomed.orgnih.gov The inherent bioactivity of this heterocyclic system has led to extensive research and the development of numerous derivatives targeting various pests and pathogens. researchgate.netacs.org

In the realm of antifungal research, pyridazine derivatives have shown significant efficacy against a range of phytopathogenic fungi. researchgate.netnih.gov A study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives explored the impact of various substituents on their antifungal action. nih.govresearchgate.net Notably, the compound 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one , a close structural analog of this compound, demonstrated significant growth inhibition of the fungus Fusarium oxysporum. nih.govresearchgate.net This specific finding underscores the potential of the 2-fluorobenzyl moiety combined with a chlorinated pyridazine core for developing new antifungal agents. The study evaluated this compound's efficacy against several fungi, as detailed in the table below.

Table 2: Antifungal Activity of 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one

| Pathogenic Fungus | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| G. zeae | - |

| F. oxysporum | 53.2 |

| C. mandshurica | - |

(Data extracted from studies on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives) nih.gov

Beyond antifungal properties, pyridazine derivatives have also been investigated as insecticides. bibliomed.org Optimization studies on compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties against species like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov Structure-activity relationship analyses revealed that while modifications to the pyridine and pyridazine rings often led to a loss of potency, replacing the amide group with hydrazines, hydrazones, or hydrazides was well-tolerated and, in some cases, led to enhanced insecticidal efficacy. nih.gov This demonstrates the adaptability of the pyridazine core in designing molecules with varied pest-control applications.

Development of Pyridazine-Based Ligands in Coordination Chemistry

In materials science, the electron-deficient nature of the pyridazine ring, resulting from its two adjacent nitrogen atoms, makes it an intriguing ligand for coordination chemistry. acs.orgresearchgate.net Compared to its pyridine analog, pyridazine exhibits limited σ-donating abilities but enables effective π-backbonding, influencing the electronic and catalytic properties of the resulting metal complexes. acs.org

Ligand Design for Metal Complexes and Chelation Studies

Pyridazine-based ligands have been designed to form stable complexes with a variety of transition metals. researchgate.net The nitrogen atoms of the pyridazine ring act as coordination sites, and by introducing other donor groups at positions 3 and 6, multidentate ligands can be created that bind to metal centers through chelation. acs.orgresearchgate.net

For example, tridentate pyridazine ligands have been synthesized by reacting 3,6-disubstituted pyridazine hydrazines with pyridine aldehyde. researchgate.net These ligands react with first-row transition metal nitrates to form crystalline complexes. Spectroscopic evidence confirms that these molecules act as tridentate ligands, coordinating through a pyridine nitrogen, an azomethine nitrogen, and a pyridazine ring nitrogen. researchgate.net Another example is the ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), which features a chloro-substituted pyridazine ring and forms complexes with metals like copper(II), nickel(II), and cobalt(III). acs.orgnih.gov The presence of substituents on the pyridazine ring can exert a significant electronic effect, influencing whether the resulting complex incorporates one or two ligand molecules per metal center. researchgate.net

Catalytic Applications of Pyridazine-Metal Complexes

The unique electronic properties conferred by pyridazine ligands can be harnessed for catalysis. The ability of N-heterocyclic ligands like pyridazine and its isomers (pyrimidine and pyrazine) to stabilize metal centers in various oxidation states is key to their catalytic potential. researchgate.net Metal complexes featuring these ligands are explored for a range of catalytic transformations.

While specific catalytic applications of complexes derived directly from this compound are not extensively documented, research on related structures provides insight into their potential. Pyridine-containing macrocyclic complexes, for instance, have been employed in stereoselective C-C and C-O bond-forming reactions and oxidation reactions. unimi.it The rigidity and electronic tunability of the heterocyclic ligand are crucial for achieving catalytic activity and selectivity. unimi.it Furthermore, theoretical studies on carbenes derived from pyridazine and other diazines suggest they have exceptional ligand properties, with high metal-ligand binding energies and strong electron donation, making them promising for use in catalytic transformations. acs.org Terpyridine-metal complexes, which feature a three-ring pyridine-based system, are known to catalyze challenging reactions such as C-C bond formation, demonstrating the utility of such N-heterocyclic scaffolds in catalysis. nih.govrsc.org

Emerging Trends and Future Research Directions

Rational Design of Next-Generation Pyridazine-Based Chemical Probes and Leads

The rational design of novel pyridazine-based compounds is a cornerstone of modern drug discovery. This approach moves beyond traditional trial-and-error methods by employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. For a molecule like 3-Chloro-6-(2-fluorobenzyl)pyridazine, several key aspects of its structure can be systematically modified and optimized.

Structure-Activity Relationship (SAR) Studies: The biological activity of pyridazine (B1198779) derivatives is highly dependent on the nature and position of their substituents. The chloro group at the 3-position and the 2-fluorobenzyl group at the 6-position of the pyridazine ring in the target compound are critical determinants of its potential biological effects. SAR studies on analogous compounds have shown that halogen atoms can significantly influence activity through various mechanisms, including altering electronic properties and participating in halogen bonding with biological targets. Similarly, the benzyl (B1604629) group offers a vector for exploring interactions with hydrophobic pockets in target proteins. Systematic variation of these substituents will be crucial in developing a comprehensive SAR profile for this class of compounds.

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By analyzing the structures of known active pyridazine derivatives, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules with a high probability of being active. For this compound, a pharmacophore model would likely include features corresponding to the pyridazine ring's hydrogen bond acceptors, the aromatic nature of the benzyl group, and the halogen atoms.

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the core pyridazine structure with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties. Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties. For instance, the chloro group in this compound could be replaced with other halogens or small electron-withdrawing groups to fine-tune its activity.

| Design Strategy | Application to this compound | Potential Outcome |

| SAR Studies | Systematic modification of the chloro and 2-fluorobenzyl groups. | Identification of key structural features for optimal activity and selectivity. |

| Pharmacophore Modeling | Development of a 3D model based on the key features of active pyridazines. | Virtual screening of compound libraries to discover novel hits. |

| Scaffold Hopping | Replacement of the pyridazine core with other heterocycles. | Discovery of new chemical series with improved drug-like properties. |

| Bioisosteric Replacement | Substitution of the chloro or fluoro groups with other functional groups. | Fine-tuning of potency, selectivity, and pharmacokinetic parameters. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can analyze vast datasets to identify patterns that are not readily apparent to human researchers, thereby guiding the design of more effective molecules.

Predictive Modeling: Machine learning algorithms can be trained on existing data from pyridazine derivatives to build predictive models for various properties, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. These models can then be used to predict the properties of novel, untested compounds like this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target pharmacophore or specific physicochemical properties, it can generate novel pyridazine-based structures that have a high likelihood of being active and possessing favorable drug-like characteristics. This approach could be used to explore the chemical space around this compound and identify novel analogs with improved therapeutic potential.

Advanced Synthetic Methodologies for Complex Pyridazine Architectures

The synthesis of complex pyridazine derivatives often requires innovative and efficient chemical methods. Modern synthetic organic chemistry offers a range of powerful tools that can be applied to the construction and functionalization of the pyridazine core, enabling the creation of diverse and structurally novel compound libraries.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable tools for the functionalization of the pyridazine ring. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at specific positions on the pyridazine core. For the synthesis of this compound, a key step would likely involve a cross-coupling reaction to introduce the 2-fluorobenzyl group.

C-H Activation: Direct C-H activation is an emerging and highly atom-economical strategy for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridazines, and allows for the direct introduction of new functional groups at C-H bonds. The application of C-H activation techniques to the pyridazine scaffold would open up new avenues for the synthesis of novel derivatives.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch-wise manner, offers several advantages, including improved reaction control, enhanced safety, and the ability to readily scale up reactions. The use of flow chemistry for the synthesis of pyridazine derivatives could streamline the production of compound libraries for biological screening.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild reaction conditions. This technology can be used to enable novel transformations that are not possible with traditional thermal methods and could be applied to the synthesis of complex pyridazine architectures.

Systems Biology Approaches for Comprehensive Mechanism of Action Delineation

Understanding the precise mechanism of action (MoA) of a bioactive compound is crucial for its development as a therapeutic agent. Systems biology approaches, which consider the complex interactions within a biological system, provide a powerful framework for elucidating the MoA of novel compounds like this compound.

Chemoproteomics: Chemoproteomics is a powerful technique used to identify the direct protein targets of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. By using a chemical probe derived from this compound, researchers can "fish out" its binding partners and identify them using mass spectrometry. This provides a direct and unbiased way to determine the molecular targets of the compound.

Transcriptomics and Proteomics: Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) can provide a global view of the cellular response to treatment with a compound. By analyzing the changes in gene and protein expression levels after exposing cells to this compound, researchers can identify the biological pathways and processes that are perturbed by the compound, providing valuable clues about its MoA.

Integrative Multi-Omics Analysis: The true power of systems biology lies in the integration of data from multiple "omics" platforms. By combining data from chemoproteomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive and integrated model of how a compound like this compound exerts its biological effects. This holistic approach can reveal novel drug targets, identify biomarkers of drug response, and provide a deeper understanding of the complex biology underlying disease.

| Systems Biology Approach | Application to this compound | Insights Gained |

| Chemoproteomics | Identification of direct protein binding partners. | Unbiased target identification and validation. |

| Transcriptomics | Analysis of changes in gene expression upon treatment. | Identification of perturbed biological pathways. |

| Proteomics | Analysis of changes in protein expression and post-translational modifications. | Understanding of downstream cellular responses. |

| Metabolomics | Profiling of metabolic changes in response to the compound. | Insights into metabolic reprogramming and off-target effects. |

| Multi-Omics Integration | Combined analysis of all "omics" data. | Comprehensive understanding of the mechanism of action. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-(2-fluorobenzyl)pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 3-chloropyridazine derivatives with 2-fluorobenzyl halides under anhydrous conditions (e.g., DMF or THF) with a base like K₂CO₃ or NaH. Cyclization with hydrazine hydrate, as demonstrated in analogous pyridazine syntheses, can yield the core structure . Optimization of temperature (60–100°C) and solvent polarity is critical: polar aprotic solvents enhance reactivity but may require strict moisture control. Yields typically range from 40–70%, depending on substituent steric effects and halogen reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC : To assess purity (>98% recommended for biological assays).

- NMR (¹H/¹³C ): Confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, pyridazine C-Cl resonance near δ 145 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈ClFN₂: calc. 235.04, observed 235.05).

- X-ray Crystallography : Resolve ambiguous regiochemistry, if crystalline derivatives are obtainable .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, chemical goggles, and lab coats. Avoid latex gloves due to permeability concerns.

- Ventilation : Use fume hoods for weighing and reactions; monitor for HCl/HF release during decomposition .

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal. Consult institutional guidelines for hazardous intermediate handling .

Advanced Research Challenges

Q. How can researchers resolve contradictions in reported synthetic yields for chloro-fluorinated pyridazines?

- Methodological Answer : Discrepancies often arise from subtle differences in:

- Substrate Activation : Pre-activation of pyridazine with Lewis acids (e.g., AlCl₃) improves benzylation efficiency but risks side reactions .

- Workup Protocols : Column chromatography vs. recrystallization can alter recovery rates. For example, silica gel may adsorb polar intermediates, reducing yields by 10–15% .

- Analytical Sensitivity : Trace impurities (e.g., dehalogenated byproducts) may skew HPLC purity assessments. Use orthogonal methods (TLC, LC-MS) for validation .

Q. What strategies optimize the regioselectivity of substitutions on the pyridazine ring?

- Methodological Answer :

- Electronic Effects : The 3-chloro group directs electrophiles to the 6-position. For Friedel-Crafts alkylation, employ bulky catalysts (e.g., FeCl₃) to minimize over-alkylation .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and transition states to guide experimental design .

Q. How can researchers mitigate toxicity risks in biological assays involving this compound?

- Methodological Answer :

- In Vitro Testing : Pre-screen for cytotoxicity (MTT assay) in HEK293 or HepG2 cells at 1–100 µM concentrations.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH).

- Environmental Safety : Follow OECD guidelines for biodegradation testing to prevent ecological persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.